molecular formula C18H13F3N2O2 B2510272 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034497-72-6

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2510272
CAS No.: 2034497-72-6
M. Wt: 346.309
InChI Key: ROHNAJSDMDTFKT-UHFFFAOYSA-N
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Description

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound that features a furan ring, a pyridine ring, and a benzamide group with a trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 5-(furan-3-yl)pyridin-3-ylmethanamine and 2-(trifluoromethyl)benzoyl chloride. These intermediates are then coupled under specific reaction conditions to form the final product.

  • Preparation of 5-(furan-3-yl)pyridin-3-ylmethanamine

    • Reacting furan-3-carbaldehyde with 3-aminopyridine in the presence of a reducing agent like sodium borohydride.
    • Purification of the resulting amine through recrystallization or column chromatography.
  • Preparation of 2-(trifluoromethyl)benzoyl chloride

    • Reacting 2-(trifluoromethyl)benzoic acid with thionyl chloride under reflux conditions.
    • Distillation to obtain the pure acyl chloride.
  • Coupling Reaction

    • Combining 5-(furan-3-yl)pyridin-3-ylmethanamine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.
    • Stirring the reaction mixture at room temperature or slightly elevated temperatures.
    • Purification of the final product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation

    • The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
    • Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction

    • The nitro group (if present) on the pyridine ring can be reduced to an amine.
    • Typical reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
  • Substitution

    • The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
    • Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Bases: Triethylamine, sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Amino derivatives of the pyridine ring.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide has several scientific research applications:

  • Medicinal Chemistry

    • Potential use as a pharmacophore in drug design due to its unique structural features.
    • Investigation of its biological activity against various targets such as enzymes and receptors.
  • Materials Science

    • Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
    • Exploration of its properties in the context of organic photovoltaic cells.
  • Chemical Biology

    • Employed as a probe to study biological pathways and molecular interactions.
    • Used in the synthesis of labeled compounds for imaging and diagnostic purposes.
  • Industrial Applications

    • Potential use as a catalyst or catalyst precursor in organic synthesis.
    • Investigation of its properties as a stabilizer or additive in polymer chemistry.

Mechanism of Action

The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and pyridine rings can participate in π-π stacking and hydrogen bonding, while the trifluoromethyl group can enhance lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-chlorobenzamide: Contains a chloro group instead of a trifluoromethyl group.

    N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-nitrobenzamide: Features a nitro group instead of a trifluoromethyl group.

Uniqueness

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2/c19-18(20,21)16-4-2-1-3-15(16)17(24)23-9-12-7-14(10-22-8-12)13-5-6-25-11-13/h1-8,10-11H,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHNAJSDMDTFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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